
1-Cyclopropyl-4-hydrazinyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-hydrazinyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at different positions. This compound is part of the pyrazole family, known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with cyclopropyl ketones under mild conditions. Another method includes the use of hydrazine monohydrochloride and cyclopropyl aldehydes, followed by in situ oxidation .
Industrial Production Methods: Industrial production often employs multi-step synthesis involving the condensation of cyclopropyl hydrazine with pyrazole intermediates. The process is optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like bromine or DMSO under oxygen to form pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents to modify the hydrazinyl group.
Substitution: N-arylation reactions using aryl halides and copper catalysts to form N-arylpyrazoles.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, DMSO under oxygen.
Reducing Agents: Hydrazine, sodium borohydride.
Catalysts: Copper powder, palladium catalysts for N-arylation.
Major Products:
Oxidation Products: Various pyrazole derivatives.
Reduction Products: Modified hydrazinyl pyrazoles.
Substitution Products: N-arylpyrazoles.
Applications De Recherche Scientifique
1-Cyclopropyl-4-hydrazinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science applications.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-4-nitro-1H-pyrazole
- 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde
- 3-Cyclopropyl-1H-pyrazole
Comparison: 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclopropyl-pyrazole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C6H10N4 |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
(1-cyclopropylpyrazol-4-yl)hydrazine |
InChI |
InChI=1S/C6H10N4/c7-9-5-3-8-10(4-5)6-1-2-6/h3-4,6,9H,1-2,7H2 |
Clé InChI |
WOEDAHHJPXXWJN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=C(C=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


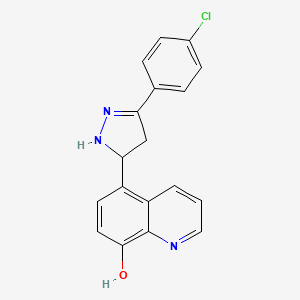
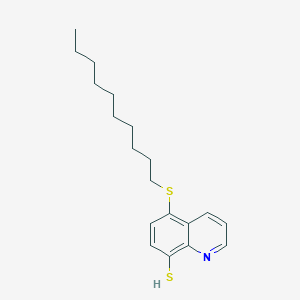
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
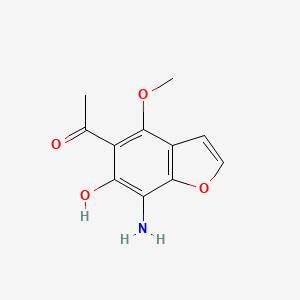
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
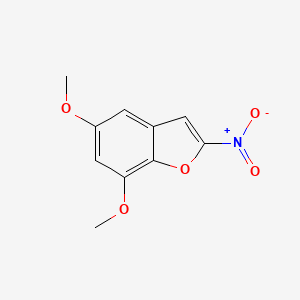
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)

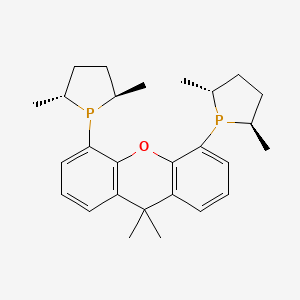
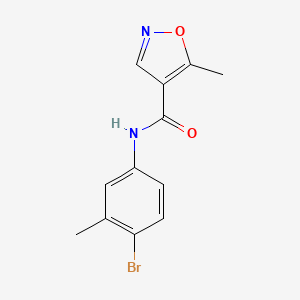
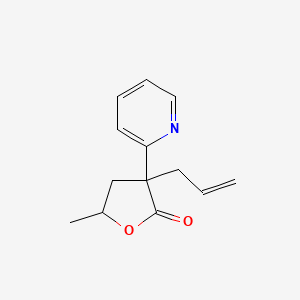
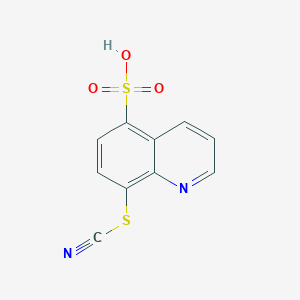
![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
